molecular formula C9H15NO2S B13256221 2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol

2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol

Cat. No.: B13256221
M. Wt: 201.29 g/mol
InChI Key: VCYOXZXRFMIITK-UHFFFAOYSA-N
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Description

2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol typically involves the condensation of thiophene derivatives with appropriate amines and diols. One common method includes the reaction of thiophene-2-ethylamine with propane-1,3-diol under controlled conditions . The reaction may require catalysts and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and cost-effectiveness, ensuring the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(Thiophen-2-yl)ethyl]amino}propane-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

2-(1-thiophen-2-ylethylamino)propane-1,3-diol

InChI

InChI=1S/C9H15NO2S/c1-7(9-3-2-4-13-9)10-8(5-11)6-12/h2-4,7-8,10-12H,5-6H2,1H3

InChI Key

VCYOXZXRFMIITK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC(CO)CO

Origin of Product

United States

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